7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
The compound “7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrrole ring, a triazolopyrimidine ring, and a chlorostyryl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole, triazolopyrimidine, and chlorostyryl functional groups. The exact spatial arrangement of these groups would depend on the specific synthetic pathway used .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrole ring might undergo electrophilic substitution, while the chlorostyryl group could participate in various addition or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar pyrrole and triazolopyrimidine rings might increase its solubility in polar solvents .Scientific Research Applications
Synthetic Versatility and Compound Synthesis
- Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines : The versatility of certain compounds in synthesizing [1,2,4]triazolo[1,5-a]pyrimidines has been demonstrated, indicating a pathway for producing derivatives such as 7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine (Zanatta et al., 2018).
Structural Characterization and Antibacterial Activity
- Antibacterial Properties : The antibacterial potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been studied, with certain structures showing effectiveness against common bacterial strains (Lahmidi et al., 2019).
Antimicrobial and Antitubercular Applications
- Antimicrobial and Antitubercular Activity : Some [1,2,4]triazolo[1,5-a]pyrimidines display significant antimicrobial and antitubercular properties, highlighting their potential use in medicinal chemistry (Titova et al., 2019).
Biological and Pharmacological Significance
- Biological and Pharmacological Applications : The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been identified as significant in various pharmacological activities, including anticancer, antifungal, and antiviral activities (Pinheiro et al., 2020).
Future Directions
Properties
IUPAC Name |
7-[(E)-2-(4-chlorophenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5/c18-14-6-3-13(4-7-14)5-8-15-9-10-19-16-20-17(21-23(15)16)22-11-1-2-12-22/h1-12H/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSOTRSJPVBFDB-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C=CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)/C=C/C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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